Methyl 6-hydroxy-5-nitronicotinate
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Organic and Medicinal Chemistry
The pyridine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in modern chemistry. Its unique electronic properties, including basicity, aromaticity, and the ability to engage in hydrogen bonding, make it a versatile building block. orgsyn.orgchempanda.com This structural motif is prevalent in numerous natural products, such as the essential vitamins niacin (nicotinic acid) and vitamin B6, as well as vital coenzymes like NAD and NADP. nih.gov
In the pharmaceutical industry, the pyridine core is a key component in a vast array of FDA-approved drugs. ntnu.no Medicinal chemists frequently employ the pyridine scaffold to enhance the pharmacological properties of molecules, including their solubility and bioavailability. researchgate.net The adaptability of the pyridine ring allows for extensive functionalization, leading to the development of compounds with diverse therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov
Contextualizing Methyl 6-hydroxy-5-nitronicotinate within the Broader Scope of Nicotinic Acid Ester Derivatives
Nicotinic acid and its derivatives are a critical class of compounds with wide-ranging biological and chemical significance. hmdb.ca While nicotinic acid itself is a fundamental nutrient, its ester derivatives often present enhanced or entirely new functionalities. hktechnical.comnih.gov The process of esterification is a key chemical strategy for modifying the parent acid, leading to intermediates that are crucial in the synthesis of more complex molecular architectures. hmdb.casigmaaldrich.com These nicotinic acid esters are not only pivotal in academic research but also have practical applications, for instance, as precursors in the development of novel agrochemicals and pharmaceuticals. hktechnical.com
This compound is a distinct member of the nicotinic acid ester family. Its structure is characterized by a methyl ester at the 3-position, a hydroxyl group at the 6-position, and a nitro group at the 5-position of the pyridine ring. This specific substitution pattern, featuring both electron-donating (hydroxyl) and electron-withdrawing (nitro and ester) groups, imparts a unique chemical reactivity to the molecule, making it a valuable intermediate for synthetic chemists.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)4-2-5(9(12)13)6(10)8-3-4/h2-3H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGFGEIQCLRIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579289 | |
| Record name | Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222970-61-8 | |
| Record name | Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-hydroxy-5-nitronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
The fundamental properties of Methyl 6-hydroxy-5-nitronicotinate are summarized below. These data are compiled from various chemical databases and supplier information.
| Property | Value |
| IUPAC Name | methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate |
| Synonyms | Methyl 6-hydroxy-5-nitropyridine-3-carboxylate, 6-Hydroxy-5-nitronicotinic acid methyl ester |
| CAS Number | 222970-61-8 |
| Molecular Formula | C₇H₆N₂O₅ |
| Molecular Weight | 198.13 g/mol |
| Melting Point | 214-216 °C |
Synthesis and Research Applications
Established Synthetic Routes to this compound
The traditional synthesis of this compound is a two-step process that begins with the nitration of a 6-hydroxynicotinic acid derivative, followed by the esterification of the resulting nitro compound.
Synthesis from Precursor Nicotinic Acid Derivatives (e.g., 6-hydroxy-5-nitronicotinic acid)
The immediate precursor to this compound is 6-hydroxy-5-nitronicotinic acid. This intermediate is synthesized by the nitration of 6-hydroxynicotinic acid. Various methods have been established for this nitration, primarily differing in the choice of nitrating agent and reaction conditions.
One common method involves the use of fuming nitric acid. In a typical procedure, 6-hydroxynicotinic acid is treated with red fuming nitric acid and heated. The temperature is carefully controlled, initially heating to around 50°C for several hours, and then increasing to 80°C. Upon cooling, the product precipitates and can be collected by filtration. guidechem.com
Another approach utilizes a mixture of concentrated sulfuric acid and nitric acid. For instance, 6-hydroxynicotinic acid can be dissolved in concentrated sulfuric acid, and a mixture of concentrated sulfuric and nitric acids is added at a controlled temperature, typically below 20°C. The reaction is then stirred at room temperature before being heated to 80°C for several hours. The product is isolated by pouring the reaction mixture onto ice, which causes the 6-hydroxy-5-nitronicotinic acid to precipitate. guidechem.com A similar method involves adding fuming nitric acid to a mixture of 6-hydroxynicotinic acid and concentrated sulfuric acid at 0°C, followed by gentle heating to 45°C. guidechem.com
A patented method describes a process involving the pre-nitration of 6-hydroxynicotinic acid with a mixture of concentrated sulfuric acid and red fuming nitric acid, in the presence of ammonium (B1175870) hydrogen sulfate (B86663) as a catalyst, followed by a nitration step. This process is reported to be suitable for industrial-scale production, yielding a high-purity product. google.com
The following table summarizes various reported conditions for the synthesis of 6-hydroxy-5-nitronicotinic acid.
Table 1: Synthesis of 6-hydroxy-5-nitronicotinic acid from 6-hydroxynicotinic acid
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Red fuming nitric acid | 50°C for 8h, then 80°C | Not specified | guidechem.com |
| Concentrated H₂SO₄, 1:1 mixture of concentrated H₂SO₄ and HNO₃ | <20°C initially, then room temperature for 1h, then 80°C for 4h | Not specified | guidechem.com |
| Concentrated H₂SO₄, fuming HNO₃ | 0°C initially, then 45°C for 3h | Light yellow solid (yield not specified) | guidechem.com |
| Concentrated H₂SO₄, red fuming HNO₃, (NH₄)HSO₄ | Pre-nitration at 60°C for 4-5h, then nitration at 80°C for 10-14h | High purity | google.com |
Esterification and Functional Group Interconversion Strategies
The conversion of 6-hydroxy-5-nitronicotinic acid to its methyl ester, this compound, is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, with a strong acid catalyst such as sulfuric acid. chemicalbook.comresearchgate.net The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol.
While specific experimental details for the direct esterification of 6-hydroxy-5-nitronicotinic acid are not widely published, the general procedure for Fischer esterification of nicotinic acid derivatives is well-established. chemicalbook.comresearchgate.net The process generally involves refluxing the nicotinic acid derivative with methanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours. chemicalbook.comresearchgate.net
An alternative manufacturing process for a related compound, methyl-6-methylnicotinate, involves the addition of methanol after the initial nitration step, followed by refluxing to form the ester. This suggests that a one-pot synthesis approach, where esterification follows nitration without isolation of the intermediate acid, could be a viable strategy. environmentclearance.nic.in
Functional group interconversion represents another synthetic route. For instance, the hydroxyl group of 6-hydroxy-5-nitronicotinic acid can be converted to a more reactive leaving group, such as a chloride, which is then displaced by a methoxy (B1213986) group. However, the direct esterification of the carboxylic acid remains the more straightforward approach.
Advanced Synthetic Approaches and Process Optimization
Efforts to improve the synthesis of this compound focus on increasing efficiency, reducing waste, and utilizing more environmentally friendly methods.
Green Chemistry Methodologies for this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of fine chemicals, including this compound. This involves the use of sustainable solvents and a deeper understanding of reaction kinetics to develop more benign protocols.
The synthesis of nicotinic acid derivatives often involves nucleophilic aromatic substitution reactions. Traditionally, these reactions are carried out in polar aprotic solvents like DMF, NMP, and DMSO, which are now recognized as having significant environmental and health concerns.
Cyrene™ (dihydrolevoglucosenone), a bio-based solvent derived from cellulose, has emerged as a promising green alternative. It is biodegradable, non-toxic, and has physical properties that make it a suitable replacement for conventional polar aprotic solvents. Cyrene™ has been shown to be effective in a variety of reactions, including nucleophilic aromatic substitutions. Its high boiling point (227°C) allows for a wide range of reaction temperatures, and its polarity is comparable to that of NMP.
While the direct use of Cyrene™ in the synthesis of this compound has not been specifically reported, its successful application in other nucleophilic aromatic substitution reactions on pyridine rings suggests its potential as a sustainable solvent for this process.
Understanding the kinetics and mechanism of the nitration and esterification steps is crucial for developing optimized and environmentally friendly protocols. The nitration of aromatic compounds is a highly exothermic reaction, and careful control of temperature and reagent addition is necessary to ensure safety and selectivity.
The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfer steps follows, leading to the elimination of water and the formation of the ester. masterorganicchemistry.comkhanacademy.org The reaction is reversible, and its efficiency can be improved by removing water as it is formed or by using a large excess of the alcohol.
By studying the kinetics of these reactions, it is possible to optimize parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize energy consumption and waste generation.
Catalytic Approaches in Nicotinic Ester Synthesis
The synthesis of nicotinic esters, including derivatives of this compound, often employs catalytic methods to enhance efficiency and yield. One common approach is the direct esterification of nicotinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com This method is widely used due to its simplicity. google.com
Another significant catalytic method is transesterification, where an existing ester is reacted with an alcohol in the presence of either an acid or a base catalyst to produce a new ester. google.com Alkaline catalysts, like sodium methoxide, are particularly effective in this process, which is often conducted under vacuum to distill off the alcohol byproduct and drive the reaction to completion. google.com Innovations in this area include the use of solid acid catalysts, such as MoO3/SiO2, which offer the advantages of being reusable and promoting a cleaner, more environmentally friendly process. researchgate.netgoogle.com These solid catalysts can function as bifunctional catalysts, facilitating both the esterification and dehydration steps. researchgate.net
Catalytic hydrogenation is another important technique, particularly for modifications of the nicotinic ester structure. For instance, the reduction of other functional groups on the pyridine ring can be achieved using catalysts like palladium on carbon (Pd/C). mdpi.com The choice of catalyst and reaction conditions can be tailored to achieve specific transformations, highlighting the versatility of catalytic approaches in the synthesis of complex nicotinic ester derivatives. mdpi.com
Table 1: Comparison of Catalytic Methods for Nicotinic Ester Synthesis
| Catalyst Type | Example | Advantages | Disadvantages |
| Strong Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Simple, widely used | Can require harsh conditions, difficult to separate from product |
| Alkaline | Sodium Methoxide | High yield, can be performed under milder conditions | Sensitive to water |
| Solid Acid | MoO3/SiO2, HND230 | Reusable, environmentally friendly, easy to separate | May have lower activity than homogeneous catalysts |
| Hydrogenation | Palladium on Carbon (Pd/C) | Selective reduction of other functional groups | Requires specialized equipment for handling hydrogen gas |
Reactivity Profiling and Mechanistic Investigations
The reactivity of this compound is largely dictated by the interplay of its three key functional groups: the pyridine core, the nitro group, and the hydroxyl and ester groups.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Pyridine Core
The pyridine ring in this compound is electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing nitro group. This electronic property makes the pyridine core susceptible to nucleophilic aromatic substitution (SNAr) reactions. guidechem.comyoutube.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group, leading to the substitution of that group. youtube.com The nitro group, particularly when positioned ortho or para to the leaving group, can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby activating the ring towards nucleophilic attack. youtube.com This activation is crucial for the substitution of groups on the pyridine ring. For instance, the nitro group itself can act as a leaving group in some SNAr reactions, a pathway that provides a convenient one-step method for introducing other functionalities onto the pyridine ring. researchgate.net
Role of the Nitro Group in Directing Regioselective and Chemoselective Transformations
The nitro group at the 5-position of this compound plays a pivotal role in directing the regioselectivity and chemoselectivity of various transformations. Its strong electron-withdrawing nature significantly influences the electronic distribution within the pyridine ring, making specific positions more susceptible to either nucleophilic or electrophilic attack.
In nucleophilic aromatic substitution reactions, the nitro group activates the positions ortho and para to it. This directing effect is fundamental in achieving regioselective synthesis of substituted pyridines. youtube.com Furthermore, the nitro group can be reduced to an amino group, which can then be further modified, providing a versatile handle for introducing a wide array of functional groups at a specific position on the pyridine ring. The selective reduction of the nitro group in the presence of other reducible functionalities, such as the ester group, is a key aspect of chemoselective transformations.
Hydroxyl Group Reactivity and Chemical Derivatization
The hydroxyl group at the 6-position of this compound can undergo several chemical transformations, allowing for the synthesis of a variety of derivatives. One of the most common reactions is its conversion to a better leaving group, such as a chloro group, by treatment with reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). ambeed.comrsc.org This transformation is a crucial step in many synthetic routes, as the resulting chloro-substituted pyridine is a versatile intermediate for subsequent nucleophilic substitution reactions. For example, the chloro derivative can be reacted with various nucleophiles to introduce a wide range of substituents at the 6-position.
Ester Group Transformations in Organic Synthesis
The methyl ester group in this compound provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted to other functional groups, such as amides, by reaction with amines in the presence of a coupling agent. researchgate.net
Alternatively, the ester group can be reduced to a primary alcohol using reducing agents like diisobutylaluminium hydride (DIBAL-H) or sodium borohydride (B1222165) in the presence of methanol. mdpi.comscholarsresearchlibrary.com This transformation is often a key step in the synthesis of more complex molecules where a primary alcohol functionality is required for subsequent reactions. mdpi.com The choice of reducing agent is critical to ensure the selective reduction of the ester in the presence of other sensitive functional groups like the nitro group. scholarsresearchlibrary.com
Table 2: Summary of Functional Group Reactivity in this compound
| Functional Group | Position | Common Reactions | Resulting Functional Group |
| Pyridine Core | - | Nucleophilic Aromatic Substitution (SNAr) | Substituted Pyridine |
| Nitro Group | 5 | Reduction | Amino Group |
| Hydroxyl Group | 6 | Chlorination (e.g., with SOCl2) | Chloro Group |
| Ester Group | 3 | Hydrolysis | Carboxylic Acid |
| Ester Group | 3 | Reduction (e.g., with DIBAL-H) | Primary Alcohol |
| Ester Group | 3 | Amidation | Amide |
Computational Chemistry and Theoretical Modeling of Methyl 6 Hydroxy 5 Nitronicotinate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of Methyl 6-hydroxy-5-nitronicotinate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electrons and nuclei.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. While comprehensive DFT studies specifically targeting this compound are not extensively available in public literature, general principles of DFT can be applied to predict its characteristics. DFT calculations would typically focus on optimizing the molecular geometry to find the most stable arrangement of atoms.
Key electronic properties that can be determined through DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For similar nitroaromatic compounds, DFT has been used to analyze electronic transitions and charge distributions. researchgate.net
Conformational Analysis and Tautomerism Investigations of the Pyridine (B92270) Ring
The structure of this compound allows for the existence of different tautomers, primarily the pyridone and hydroxypyridine forms. The pyridone form, methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate, is a significant tautomer. nih.gov Computational studies on similar heterocyclic systems have demonstrated that the relative stability of tautomers can be influenced by the solvent and substituent groups. nih.govnih.gov
Conformational analysis, often performed using computational methods, investigates the different spatial arrangements of the atoms in a molecule and their relative energies. For this compound, this would involve analyzing the rotation around the single bonds, such as the bond connecting the ester group to the pyridine ring. The planarity of the pyridine ring itself is also a subject of interest. researchgate.net Such studies help to identify the most stable conformer, which is crucial for understanding its biological activity and interactions.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com In the context of drug discovery, this involves docking a ligand like this compound into the binding site of a target protein. While specific molecular docking studies for this compound are not widely reported, the methodology is broadly applied to similar heterocyclic compounds to explore their potential as inhibitors of various enzymes. nih.govdntb.gov.ua
The process involves generating a set of possible conformations of the ligand and fitting them into the protein's active site. A scoring function is then used to estimate the binding affinity for each pose. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on related quinolone derivatives have been used to investigate their potential as anticancer agents by targeting specific kinases. mdpi.com Such computational predictions are invaluable for prioritizing compounds for further experimental testing.
Prediction of Reaction Pathways and Transition States
Theoretical chemistry can be employed to map out potential reaction pathways for a given molecule, identifying the transition states and calculating the activation energies. This provides insight into the kinetics and mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.
Advanced Applications in Contemporary Organic Synthesis
Methyl 6-hydroxy-5-nitronicotinate as a Versatile Synthetic Intermediate and Building Block
This compound serves as a valuable precursor in the synthesis of a range of more complex molecules. The reactivity of its functional groups can be selectively exploited to build diverse molecular frameworks. The parent compound, 6-Hydroxy-5-nitronicotinic acid, from which the methyl ester is derived, is recognized as a significant intermediate in industrial and drug synthesis. The presence of the electron-withdrawing nitro group and the pyridine (B92270) nitrogen atom facilitates nucleophilic substitution reactions on the pyridine ring, making it a key starting material for a variety of important pyridine compounds. These derivatives often exhibit significant biological activity and are crucial intermediates in the production of pharmaceuticals and pesticides.
The conversion of 6-hydroxy-5-nitronicotinic acid to its methyl ester, this compound, is a critical step that modifies its solubility and reactivity, allowing for its use in a broader range of reaction conditions and subsequent transformations.
Strategic Component in the Construction of Complex Organic Architectures
While specific, detailed examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. The functional group handles on the molecule allow for its strategic incorporation into larger, more intricate organic architectures.
The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, or it can be replaced altogether, for instance, by a chlorine atom to form methyl 6-chloro-5-nitronicotinate. This chloro-derivative is a known building block for the synthesis of various pharmaceutical compounds. The nitro group is also a versatile functional group that can be reduced to an amino group, opening up another avenue for derivatization and the introduction of new molecular complexity. This amino group can then participate in a wide array of reactions, including amide bond formation, which is fundamental to the synthesis of many biologically active compounds.
The strategic manipulation of these functional groups allows synthetic chemists to use this compound as a linchpin in the assembly of complex target molecules.
Role in the Development of Functional Organic Materials
The application of pyridine derivatives in materials science is a growing field of research. While the direct role of this compound in the development of functional organic materials is an area that requires further exploration, the parent compound and its derivatives have been noted for their potential use in various applications. For instance, derivatives of 6-Hydroxy-5-nitronicotinic acid have been suggested for use as polymer stabilizers, antioxidants, and anti-fogging agents for photosensitive materials.
The inherent electronic properties of the nitro-substituted pyridine ring in this compound could potentially be exploited in the design of organic materials with interesting optical or electronic properties. The ability to undergo further chemical modification provides a pathway to incorporate this core structure into larger polymeric or supramolecular assemblies, which could lead to the development of new materials with tailored functionalities. However, detailed research findings specifically focused on this compound in this capacity are not yet widely reported.
Exploration of Biological Activities and Medicinal Chemistry Applications
Precursor in the Synthesis of Pharmaceutical Compounds and Active Pharmaceutical Ingredients (APIs)
Methyl 6-hydroxy-5-nitronicotinate and its parent acid, 6-Hydroxy-5-nitronicotinic acid, are recognized as important intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and pesticides. guidechem.com The pyridine (B92270) ring's inherent chemical properties, influenced by the electron-withdrawing nitrogen atom, facilitate nucleophilic substitution reactions, making these compounds versatile starting materials. guidechem.com
While direct synthesis pathways from this compound to specific marketed drugs are not extensively detailed in public literature, its utility can be inferred from the applications of its close structural analogs. For instance, the related compound Methyl-6-chloro-5-nitronicotinate serves as a building block in the synthesis of anticoccidial agents, which are crucial veterinary drugs. chemicalbook.com The synthesis of the anticancer drug Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR), starts from a substituted benzoate, undergoing key steps like nitration and cyclization, which are common transformations for precursors like this compound. mdpi.com These examples highlight the role of such substituted heterocyclic compounds as key intermediates in creating complex active pharmaceutical ingredients.
Investigations into Potential Therapeutic Applications
The structural features of this compound suggest its potential for various therapeutic applications, which have been explored through studies on its analogs and related heterocyclic systems.
Derivatives of nitrogen-containing heterocycles are well-known for their antimicrobial properties. Naphthyridine derivatives, which share a core structural similarity with the pyridine backbone of this compound, have been evaluated for their in-vitro antibacterial and antifungal activity. mdpi.com Studies have shown that certain naphthyridine compounds exhibit activity against a range of microbes, including Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. mdpi.com For example, specific brominated naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring were found to be potent against resistant strains of Bacillus subtilis. mdpi.com The introduction of different substituents, such as chloro or bromo groups, has been shown to modulate the antimicrobial spectrum and potency, suggesting that derivatives of this compound could be tailored for antimicrobial activity. mdpi.com
Chronic inflammation is a known contributor to a host of diseases. nih.gov Many plant-derived compounds, particularly those with flavonoid and polyphenol structures, exhibit anti-inflammatory effects. nih.gov Research into methyl derivatives of flavones and flavanones, which, like this compound, are methylated organic compounds, provides insight into potential anti-inflammatory mechanisms. nih.govmdpi.com
A common in-vitro model for studying inflammation uses RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS). nih.gov In these models, certain methylated flavones have been shown to inhibit the production of key inflammatory mediators. mdpi.com For example, 2′-methylflavone and 3′-methylflavone demonstrated the ability to reduce the secretion of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com Similarly, metabolites of 5-demethylnobiletin, a hydroxylated polymethoxyflavone, were found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes. semanticscholar.org These findings suggest that this compound could potentially exert anti-inflammatory effects by modulating similar signaling pathways.
Table 1: Anti-inflammatory Activity of Related Methylated and Hydroxylated Compounds
| Compound/Class | Model System | Key Findings | Reference |
|---|---|---|---|
| 2′-methylflavanone | LPS-stimulated RAW264.7 cells | Inhibits NO production; Reduces IL-6, IL-12p40, IL-12p70, and TNF-α secretion. | nih.gov |
| 3′-methylflavanone | LPS-stimulated RAW264.7 cells | Inhibits NO production; Reduces IL-6, IL-12p40, IL12p70, and IL-1β secretion. | nih.gov |
| 2′-methylflavone | LPS-stimulated RAW 264.7 cells | Inhibits NO production; Inhibits IL-1α, IL-1β, IL-6, and TNFα production. | mdpi.com |
| 3′-methylflavone | LPS-stimulated RAW 264.7 cells | Inhibits NO production; Inhibits IL-1α, IL-1β, IL-6, and TNFα production. | mdpi.com |
The nicotinic acid scaffold is an analog of nicotinamide (B372718), a natural substrate for the enzyme Nicotinamide N-methyl transferase (NNMT). nih.gov This enzyme is implicated in various diseases, and its inhibition is a therapeutic strategy. nih.gov Studies on nicotinamide analogs have shown that they can act as inhibitors of NNMT. nih.gov Some of these inhibitors are turned over by the enzyme, and the resulting methylated product becomes an even more potent inhibitor. nih.gov Given its structure as a nicotinic acid derivative, this compound could potentially interact with NNMT or other enzymes that process nicotinamide-like substrates. Furthermore, studies on related quinoline (B57606) derivatives have demonstrated potent inhibition of Hepatitis B Virus (HBV) replication, indicating that this class of compounds can interfere with viral enzymatic processes. nih.gov
Role in Biochemical Assays and Protein Interaction Studies
This compound is classified as a biochemical for proteomics research, indicating its use as a tool compound in laboratory settings. scbt.com The investigation of potential enzyme inhibitors often relies on specific biochemical assays. For example, the potency of NNMT inhibitors has been assessed using enzymatic assays that measure the inhibition of S-adenosyl-L-homocysteine (SAH) formation and cellular assays that quantify the reduction of 1-methylnicotinamide (B1211872) (1-MNA) production. nih.gov
Moreover, computational methods like molecular docking are used to simulate how compounds like this compound might bind to the active site of a target protein. nih.gov Such protein interaction studies are crucial for understanding the mechanism of action and for designing more potent and selective analogs. nih.gov
Comparative Analysis of Structural Analogues and Their Biological Profiles
The biological activity of a compound is highly dependent on its structure. Comparing this compound with its structural analogs reveals how minor chemical modifications can lead to significant changes in their biological profiles.
Parent Acid vs. Methyl Ester : The parent compound, 6-Hydroxy-5-nitronicotinic acid, shares the same core structure but has a carboxylic acid group instead of a methyl ester. guidechem.com This change affects properties like solubility, acidity, and the ability to cross cell membranes, which in turn influences bioavailability and interaction with biological targets.
Hydroxy vs. Chloro Analogue : Replacing the hydroxyl group at the 6-position with a chlorine atom yields Methyl 6-chloro-5-nitronicotinate. chemicalbook.comnih.gov This substitution significantly alters the electronic nature of the pyridine ring and its reactivity. The chloro-analogue is noted as a precursor for anticoccidial agents, highlighting a specific synthetic utility that may differ from the hydroxy version. chemicalbook.com
Related Heterocyclic Systems : Broader comparisons can be made with other heterocyclic systems. Naphthyridine derivatives, which contain two fused pyridine rings, have been extensively studied for their antimicrobial activity, acting as DNA gyrase inhibitors. mdpi.com Flavones, containing a chromone (B188151) ring system, are widely recognized for their anti-inflammatory and antioxidant properties. nih.govmdpi.com These comparisons underscore that while the pyridine core of this compound provides a foundation for biological activity, the specific nature of the ring system and its substituents dictates the ultimate therapeutic potential.
Table 2: Comparative Profile of this compound and Its Structural Analogues
| Compound | Key Structural Feature | Reported/Potential Biological Role | Reference |
|---|---|---|---|
| This compound | Pyridine ring with -OH, -NO₂, -COOCH₃ | Precursor in synthesis, potential anti-inflammatory, antimicrobial, enzyme inhibitor. | sigmaaldrich.com |
| 6-Hydroxy-5-nitronicotinic acid | Carboxylic acid instead of methyl ester | Important intermediate for medicines and pesticides. | guidechem.com |
| Methyl 6-chloro-5-nitronicotinate | Chloro group instead of hydroxyl group | Building block for anticoccidial agents. | chemicalbook.com |
| Naphthyridine Derivatives | Fused pyridine ring system | Antibacterial and antifungal activity (e.g., DNA gyrase inhibition). | mdpi.com |
Emerging Research and Future Outlook for this compound
This compound, a substituted pyridine derivative, is a compound of interest in various chemical research domains. While specific research on this particular molecule is nascent, emerging trends in synthetic chemistry, materials science, and industrial production offer a forward-looking perspective on its potential development and applications. This article explores the future directions of research concerning this compound, focusing on advanced synthesis techniques, characterization methodologies, and potential applications in novel materials, all within the context of sustainable and efficient chemical manufacturing.
Q & A
Q. What are the optimized synthetic routes for Methyl 6-hydroxy-5-nitronicotinate, and how can its purity be validated?
Answer: The synthesis of this compound (CAS 222970-61-8) typically involves nitration and esterification steps. Key parameters for optimization include:
Q. Characterization methods :
Q. How should this compound be stored to maintain stability, and what decomposition products are observed?
Answer:
Q. What analytical techniques are recommended for resolving contradictions in spectral data for this compound?
Answer: Contradictions in NMR or IR data may arise from impurities or tautomerism (e.g., keto-enol forms due to the hydroxyl group). Use:
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography for definitive structural confirmation.
- DFT calculations to predict and compare theoretical vs. experimental spectra 12.用它!帮你看懂文献数据图,更好描述实验结果00:17

Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in heterocyclic transformations?
Answer: The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions. For example:
- Nucleophilic aromatic substitution : Reactivity at the 2- or 4-position of the pyridine ring can be modulated by the nitro group’s meta-directing effects.
- Reduction : Selective reduction of the nitro group to an amine (NH₂) using H₂/Pd-C or NaBH₄ enables access to amino derivatives for drug discovery .
Q. What experimental and computational methods can address contradictory literature reports on its thermal stability?
Answer:
- Experimental : Conduct isothermal stability studies at varying temperatures (25–100°C) and analyze degradation kinetics via HPLC.
- Computational : Use molecular dynamics simulations to model decomposition pathways, focusing on bond dissociation energies (e.g., C–NO₂ cleavage).
- Cross-validation : Compare results with structurally analogous nitropyridine esters to identify trends .
Q. How can researchers mitigate risks when handling this compound, given limited toxicological data?
Answer:
- Safety protocols : Use fume hoods, PPE (nitrile gloves, lab coats), and avoid dust generation.
- Emergency measures : For spills, neutralize with sand/vermiculite and dispose as hazardous waste .
- Toxicity screening : Perform Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to fill data gaps .
Q. What strategies are effective for incorporating this compound into multi-step drug synthesis workflows?
Answer:
- Protecting groups : Temporarily protect the hydroxyl group (e.g., silylation with TBSCl) to prevent side reactions during subsequent steps.
- Cross-coupling : Utilize Suzuki-Miyaura reactions with boronic acids to functionalize the pyridine ring.
- Scale-up challenges : Optimize solvent systems (e.g., DMF vs. THF) to balance reaction efficiency and purification feasibility .
Q. How can computational modeling predict the environmental impact of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

